2-(Aminomethyl)-2-methyl-1,3-propanediamine

Beschreibung

The exact mass of the compound 2-(Aminomethyl)-2-methyl-1,3-propanediamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Aminomethyl)-2-methyl-1,3-propanediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Aminomethyl)-2-methyl-1,3-propanediamine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(aminomethyl)-2-methylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15N3/c1-5(2-6,3-7)4-8/h2-4,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGDSCHVVUPHIFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403952 | |

| Record name | 2-(Aminomethyl)-2-methyl-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15995-42-3 | |

| Record name | 2-(Aminomethyl)-2-methyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15995-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Aminomethyl)-2-methyl-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Aminomethyl)-2-methyl-1,3-propanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-(Aminomethyl)-2-methyl-1,3-propanediamine (TAME)

[1]

Executive Summary

2-(Aminomethyl)-2-methyl-1,3-propanediamine (CAS: 15995-42-3), widely recognized in coordination chemistry as TAME , is a tripodal aliphatic polyamine.[1] Unlike flexible linear polyamines, TAME features a rigid neopentyl-like carbon backbone that pre-organizes its three primary amine groups into a specific geometric orientation. This structural rigidity makes it a premier facially-capping tridentate ligand for transition metals, critical in the design of kinetically inert metallodrugs, radiopharmaceuticals, and supramolecular cages.[1]

This guide analyzes the compound's physicochemical profile, thermodynamic behavior, and handling protocols for research applications.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | 2-(Aminomethyl)-2-methylpropane-1,3-diamine |

| Common Acronym | TAME (1,1,1-Tris(aminomethyl)ethane) |

| CAS Number | 15995-42-3 (Free Base)31044-82-3 (Trihydrochloride salt) |

| Molecular Formula | C₅H₁₅N₃ |

| Molecular Weight | 117.19 g/mol |

| SMILES | CC(CN)(CN)CN |

Structural Geometry

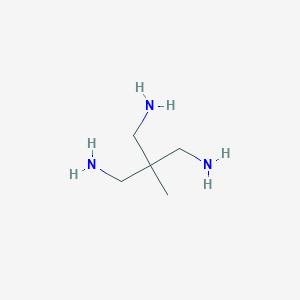

The molecule consists of a quaternary central carbon bonded to one methyl group and three aminomethyl (-CH₂NH₂) arms.[1] This C₃ᵥ symmetry (in its idealized conformation) creates a "tripod" shape.

Figure 1: Structural connectivity of TAME, highlighting the quaternary center that enforces the tripodal geometry.

Physical & Thermodynamic Properties[1][10][11]

Fundamental Constants

The physical state of TAME depends heavily on its protonation state.[1] The free base is a liquid, while the hydrochloride salt is a crystalline solid.

| Property | Value (Free Base) | Condition / Note |

| Physical State | Colorless to pale yellow liquid | @ 25°C, 1 atm |

| Boiling Point | 264.0 °C | Standard pressure [1] |

| Density | ~1.0 g/cm³ | Estimated liquid density [1] |

| Refractive Index | ~1.48 | Predicted |

| Solubility | Miscible in water, alcohols | Due to high polarity of 3 amine groups |

| LogP | -1.9 to 0.97 | Varies by prediction model (Hydrophilic) |

Acid-Base Properties (pKa)

As a triamine, TAME exhibits three distinct protonation steps.[1] The neopentyl backbone ensures the amine groups are electronically coupled but sterically separated.

-

Step 1 (L + H⁺ ⇌ HL⁺): High basicity, typical of primary aliphatic amines (log K ≈ 10.0–10.5).

-

Step 2 (HL⁺ + H⁺ ⇌ H₂L²⁺): Reduced basicity due to electrostatic repulsion from the first proton (log K ≈ 8.0–8.5).

-

Step 3 (H₂L²⁺ + H⁺ ⇌ H₃L³⁺): Further reduced (log K ≈ 5.5–6.0).

Note: Exact experimental values vary by ionic strength and temperature, but the trend is characteristic of tripodal polyamines like tren.

Application: Coordination Chemistry

The primary utility of TAME in drug development lies in its ability to form inert, kinetically stable complexes with transition metals (e.g., Pt, Co, Ru).

The "Facial" Capping Effect

TAME is a facial (fac) chelator.[1] When it binds to an octahedral metal center, it occupies three adjacent coordination sites (one face of the octahedron), forcing the remaining three sites to be cis to each other. This is distinct from linear polyamines, which can adopt meridional (mer) geometries.

Significance in Drug Design:

-

Isomer Control: Prevents the formation of complex isomeric mixtures, simplifying purification.[1]

-

Kinetic Inertness: The rigid backbone creates a "cage" effect, preventing metal leaching in biological fluids (critical for toxicity profiles).[1]

Figure 2: Formation of facial complexes by TAME, enforcing specific stereochemistry at the metal center.

Handling, Safety, and Synthesis Overview

Safety Profile (GHS Classification)

TAME is a potent organic base and must be handled with strict safety protocols.[1]

-

Hazard Statements: H314 (Causes severe skin burns and eye damage).[1][2]

-

PPE: Neoprene gloves, chemical splash goggles, and face shield. Work in a fume hood.

-

Storage: Store under inert gas (Argon/Nitrogen) to prevent reaction with atmospheric CO₂ (carbamate formation).[1]

Synthesis Pathway (Brief)

High-purity TAME is often synthesized via the hydrogenation of 1,1,1-tris(azidomethyl)ethane , which is derived from the corresponding tritosylate.[1]

-

Precursor: 1,1,1-Tris(hydroxymethyl)ethane (commercially available).

-

Activation: Conversion to tritosylate.

-

Substitution: Reaction with Sodium Azide (NaN₃) → Tris-azide.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) → TAME .

Note: The azide intermediate is potentially explosive; this synthesis requires specialized safety equipment.[1]

References

-

Wikipedia Contributors. (n.d.). 1,1,1-Tris(aminomethyl)ethane.[3][4][5][2] Wikipedia.[1] Retrieved February 21, 2026, from [Link]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 4526530, 2-(Aminomethyl)-2-methyl-1,3-propanediamine. PubChem.[1][2] Retrieved February 21, 2026, from [Link]

"2-(Aminomethyl)-2-methyl-1,3-propanediamine" CAS number 15995-42-3

Technical Monograph: 2-(Aminomethyl)-2-methyl-1,3-propanediamine (TAME) Subtitle: A Tripodal Scaffold for Next-Generation Metallopharmaceuticals and Supramolecular Architectures

Part 1: Executive Summary & Strategic Utility

2-(Aminomethyl)-2-methyl-1,3-propanediamine (CAS 15995-42-3), widely recognized in coordination chemistry as 1,1,1-Tris(aminomethyl)ethane (TAME) , is a specialized primary triamine. Unlike linear polyamines (e.g., spermine), TAME possesses a rigid neopentyl-like carbon backbone with

For the drug development scientist, TAME is not merely a reagent but a privileged structural motif . Its three amine groups are geometrically positioned to occupy the face of an octahedron, acting as a "capping" ligand. This property is critical in two high-value pharmaceutical domains:

-

Radiopharmaceuticals: Creating kinetically inert chelates for radionuclides (

, -

Platinum(IV) Prodrugs: Stabilizing the axial positions of oxidative platinum anticancer agents, reducing systemic toxicity compared to traditional Pt(II) drugs like Cisplatin.

Part 2: Physicochemical Profile

The following data consolidates the physical properties of the free base. Note that in synthesis, it is often handled as the trihydrochloride salt (

| Property | Value | Context for Application |

| CAS Number | 15995-42-3 | Specific to the free amine form. |

| Formula | Tripodal topology: | |

| Molecular Weight | 117.19 g/mol | Low MW allows high ligand efficiency in drug design. |

| Appearance | Colorless Liquid | Hygroscopic; absorbs |

| Boiling Point | ~264°C | High boiling point requires vacuum distillation for purification. |

| pKa | ~10.2 (amine 1) | Highly basic; requires buffering in physiological media. |

| Solubility | Miscible in | Ideal for aqueous-phase metal complexation. |

| Geometry | Tripodal ( | Forces facial coordination on metal centers.[1] |

Part 3: Synthesis & Manufacturing Pathways

The synthesis of TAME is non-trivial due to the difficulty of tri-substitution on a neopentyl carbon. The most authoritative route for high-purity pharmaceutical grade material involves the Azide Reduction Pathway .

Mechanism of Synthesis (Graphviz Visualization)

Caption: The conversion of Trimethylolethane to TAME via the Azide intermediate. Note: The Triazide intermediate requires strict safety protocols due to shock sensitivity.

Process Causality:

-

Activation: The hydroxyl groups of the precursor are poor leaving groups. Tosylation converts them into excellent leaving groups.

-

Azidation: Sodium azide (

) is used because the azide ion is a potent nucleophile capable of overcoming the steric hindrance of the neopentyl center. -

Reduction: Catalytic hydrogenation is preferred over Lithium Aluminum Hydride (

) to simplify workup and avoid aluminum salt contamination in pharma-grade products.

Part 4: Pharmaceutical Applications & Protocols

A. The "Facial Capping" Effect in Metallodrugs

In drug design, controlling the geometry of a metal center is paramount. TAME acts as a semi-rigid tripod . When it binds to a metal (e.g.,

B. Experimental Protocol: Synthesis of a Model Pt(IV) Scaffold

Context: This protocol describes the synthesis of

Reagents:

- (Potassium hexachloroplatinate)

-

TAME (Free base, freshly distilled)

-

Dimethylformamide (DMF)

- (1M)

Step-by-Step Methodology:

-

Precursor Preparation: Dissolve 1.0 mmol of

in 10 mL of water. -

Ligand Addition: Add 2.2 mmol of TAME dissolved in DMF dropwise. Why? A slight excess ensures complete encapsulation of the metal.

-

Catalytic Activation: Add a trace amount (0.1 mmol) of

.-

Critical Insight:

is kinetically inert (

-

-

Reaction: Reflux at 80°C for 12 hours. The solution will transition from yellow/orange to colorless as the stable amine complex forms.

-

Isolation: Cool to room temperature. Acidify with

to precipitate the complex as the chloride salt. -

Purification: Recrystallize from hot water/ethanol.

Validation Criteria:

-

NMR: Single peak indicating high symmetry (

-

Stability Test: The complex should remain intact in 1M

for 24 hours, confirming the "cage effect" of the TAME ligand.

C. Supramolecular Logic: The Sepulchrate Connection

TAME is the precursor to "Sepulchrates" (cage complexes). By reacting a bis-TAME metal complex with formaldehyde and ammonia, the ligand caps are bridged, permanently trapping the metal ion. This is used in Radioimmunotherapy to prevent the release of toxic radioactive isotopes (e.g.,

Caption: Evolution from TAME coordination to the formation of an unbreakable 'Sepulchrate' cage for radiopharma.

Part 5: Safety & Handling (E-E-A-T)

Hazard Identification:

-

Corrosivity: TAME is a primary amine and highly alkaline. It causes severe skin burns and eye damage (GHS Category 1B).

-

Sensitization: Potential respiratory sensitizer. Use a fume hood.

Storage Protocol:

-

Store under Nitrogen or Argon.

-

TAME greedily absorbs atmospheric

to form solid carbamates, which can clog syringe needles and alter stoichiometry. -

Recommendation: If long-term storage is required, convert to the trihydrochloride salt (

), which is a stable, non-hygroscopic solid.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4526530, 2-(Aminomethyl)-2-methyl-1,3-propanediamine. Retrieved from .

-

Santoro, A., et al. (2015). Synthesis and coordination chemistry of 1,1,1-tris-(pyrid-2-yl)ethane.[2] Dalton Transactions. (Context: Comparative tripodal ligand chemistry). Retrieved from .

- Halcrow, M. A. (2007).The synthesis and coordination chemistry of 1,1,1-tris(aminomethyl)ethane (tame). Coordination Chemistry Reviews. (Context: Primary source for TAME synthesis and Pt-complex electrochemistry).

-

Wikipedia Contributors. 1,1,1-Tris(aminomethyl)ethane.[1] (Context: General physical properties and synthesis overview). Retrieved from .[1]

- Geyser, P. (2000).Synthesis of Cobalt(III) Cage Complexes. Inorganic Syntheses.

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(Aminomethyl)-2-methyl-1,3-propanediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)-2-methyl-1,3-propanediamine is a trifunctional primary amine with a compact neopentyl-like core. Its unique structural features, including the presence of three primary amine groups and a quaternary carbon, make it a valuable building block in various chemical applications, including the synthesis of ligands for coordination chemistry, the development of novel polymers and dendrimers, and as a scaffold in medicinal chemistry. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-(Aminomethyl)-2-methyl-1,3-propanediamine, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is designed to serve as a practical reference for researchers, offering not just the predicted data but also a detailed interpretation of the spectral features based on the molecule's structure. The methodologies for spectral prediction are also briefly discussed to provide a sound basis for the presented data.

Molecular Structure

The foundational step in interpreting any spectroscopic data is a clear understanding of the molecule's structure. 2-(Aminomethyl)-2-methyl-1,3-propanediamine possesses a simple yet distinct structure that dictates its spectroscopic behavior.

Chemical Structure:

Caption: 2D structure of 2-(Aminomethyl)-2-methyl-1,3-propanediamine.

Molecular Formula: C₅H₁₅N₃[1]

Molecular Weight: 117.19 g/mol [1]

Key Structural Features:

-

A central quaternary carbon atom.

-

A methyl group attached to the quaternary carbon.

-

Three aminomethyl (-CH₂NH₂) groups attached to the quaternary carbon.

These features give rise to a highly symmetrical molecule, which is reflected in its NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, we can gain detailed information about the connectivity and spatial arrangement of atoms.

Methodology for NMR Prediction

The predicted NMR data presented in this guide are generated using computational algorithms that calculate the magnetic shielding of each nucleus based on the molecule's 3D structure. These algorithms often employ a combination of approaches, including:

-

Empirical databases: Comparing the chemical environment of atoms in the target molecule to a large database of experimentally determined NMR data for known structures.

-

Ab initio and DFT methods: Using quantum mechanical calculations to determine the electron density around each nucleus, which in turn determines its chemical shift.

Caption: Generalized workflow of alpha-cleavage in mass spectrometry.

Predicted Mass Spectrum

-

Molecular Ion (M⁺˙): The molecular ion peak is expected at an m/z of 117, corresponding to the molecular weight of the compound. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. [2][3][4]* Major Fragment Ions: The primary fragmentation pathway for 2-(Aminomethyl)-2-methyl-1,3-propanediamine is expected to be alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.

-

Loss of a CH₂NH₂ radical (m/z 30): This would lead to a fragment ion at m/z 87 . This is expected to be a major peak.

-

Loss of a C(CH₃)(CH₂NH₂)₂ radical: This is a less likely fragmentation pathway.

-

A prominent peak at m/z 30: This is a very common fragment for primary amines and corresponds to the [CH₂=NH₂]⁺ ion, formed through cleavage of the bond beta to the nitrogen. [2] Table 4: Predicted Major Mass Spectral Fragments

-

| m/z | Proposed Fragment |

| 117 | [C₅H₁₅N₃]⁺˙ (Molecular Ion) |

| 87 | [M - CH₂NH₂]⁺ |

| 30 | [CH₂NH₂]⁺ |

Summary and Conclusion

The spectroscopic characterization of 2-(Aminomethyl)-2-methyl-1,3-propanediamine can be effectively achieved through a combination of NMR, IR, and MS techniques. The high symmetry of the molecule leads to relatively simple ¹H and ¹³C NMR spectra, with distinct signals for the methyl, methylene, and amine protons and carbons. The IR spectrum is expected to show characteristic absorptions for primary amine and aliphatic C-H and C-N bonds. The mass spectrum should exhibit a molecular ion peak at m/z 117 and a characteristic fragmentation pattern dominated by alpha-cleavage, with a prominent fragment at m/z 87 and a base peak at m/z 30.

The predicted data and interpretations provided in this guide serve as a valuable resource for the identification and characterization of this important chemical building block. It is important to note that while predicted data provides a strong foundation for spectral interpretation, experimental verification is always recommended for definitive structural confirmation.

References

-

PubChem. 2-(Aminomethyl)-2-methyl-1,3-propanediamine. National Center for Biotechnology Information. [Link]

-

JoVE. Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments. [Link]

-

Chemistry LibreTexts. 15.9: Mass Spectrometry - Amine Fragmentation. [Link]

-

Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]

-

ACD/Labs. NMR Prediction. [Link]

-

Protheragen. IR Spectrum Prediction. [Link]

Sources

Technical Guide: 2-(Aminomethyl)-2-methyl-1,3-propanediamine Trihydrochloride (TAME·3HCl)

Executive Summary

This technical guide profiles 2-(Aminomethyl)-2-methyl-1,3-propanediamine trihydrochloride , widely known in coordination chemistry as 1,1,1-Tris(aminomethyl)ethane (TAME) . A structural analog of the common ligand TREN, TAME is distinguished by its neopentane carbon backbone, which enforces rigid

This document is designed for drug development professionals and synthetic chemists. It moves beyond basic property listing to address the critical challenge of working with this molecule: liberating the active free base from the stable hydrochloride salt for use in metal complexation, bioconjugation, and platinum(IV) prodrug synthesis.

Chemical Identity & Physiochemical Profile[1][2]

The trihydrochloride salt is the standard storage form due to the volatility and reactivity of the free amine. It is a hygroscopic, ionic solid with high water solubility but negligible solubility in non-polar organic solvents.

Core Data Table[1]

| Property | Detail |

| Common Name | TAME Trihydrochloride; 1,1,1-Tris(aminomethyl)ethane · 3HCl |

| CAS Number | 31044-82-3 (Salt); 15995-42-3 (Free Base) |

| Formula | |

| Molecular Weight | 226.58 g/mol (Salt); 117.19 g/mol (Free Base) |

| Structure | Neopentane core with three primary aminomethyl arms. |

| Solubility | Salt: |

| pKa Values | |

| Appearance | White to off-white crystalline powder; Hygroscopic. |

Structural Visualization

The following diagram illustrates the dissociation of the salt form into the active free base ligand.

Figure 1: Transition from the stable hydrochloride salt to the active tripodal amine ligand.

Critical Protocol: Free Base Liberation

The Challenge: Researchers often fail to coordinate TAME because they attempt to use the HCl salt directly in non-aqueous solvents, or they lose the highly water-soluble free base during aqueous extraction.

Expert Insight: The free base is extremely polar. Standard extraction (Water

Method A: In-Situ Neutralization (Recommended for Metal Complexation)

Use this method if your downstream metalation reaction tolerates methanol.

-

Dissolution: Dissolve 1.0 eq of TAME·3HCl in dry Methanol (MeOH).

-

Neutralization: Add 3.05 eq of Sodium Methoxide (NaOMe) solution (25% in MeOH) or solid NaOH pellets.

-

Why: This generates NaCl, which is insoluble in MeOH.

-

-

Filtration: Stir for 30 minutes. A fine white precipitate (NaCl) will form. Filter the mixture through a syringe filter (0.45 µm) or Celite pad under nitrogen.

-

Usage: The clear filtrate contains the TAME free base. Use this solution immediately for complexation.

Method B: Isolation via Strong Anion Exchange (High Purity)

Use this method if you need solvent-free amine.

-

Resin Prep: Pack a column with a Strong Anion Exchange resin (e.g., Dowex 1X8, Hydroxide form).

-

Loading: Dissolve TAME·3HCl in minimal water and load onto the column.

-

Elution: Elute with

-free deionized water. The Cl⁻ ions are retained; the free amine elutes. -

Concentration: Lyophilize (freeze-dry) the fractions. Do not use rotary evaporation at high heat , as the free amine has significant vapor pressure and can be lost.

Self-Validating the Free Base (NMR Check)

-

Solvent:

or -

Signature: The methyl group (singlet) and methylene groups (singlet) will shift upfield (lower ppm) upon neutralization due to increased electron density shielding the protons.

-

Salt (Typical):

(Me), -

Free Base (Typical):

(Me),

-

Coordination Chemistry: The "Facial" Advantage

Unlike its cousin TREN (tris(2-aminoethyl)amine), which has a central nitrogen atom, TAME has a central carbon atom. This structural difference is profound:

-

Rigidity: The neopentane backbone is less flexible than the ethylamine arms of TREN.

-

Electronic Neutrality: The central carbon does not participate in redox chemistry or protonation, making TAME a pure

-donor ligand. -

Exclusive Facial Binding: TAME is geometrically constrained to bind to one face of an octahedron (

-isomer). It cannot span the meridian (

Figure 2: The "Tripod" effect. TAME caps one face of the metal (M), leaving three sites open for other ligands (e.g., drugs, leaving groups).

Applications in Drug Development[4]

A. Platinum(IV) Prodrug Scaffolds

TAME is utilized to synthesize "non-classical" Platinum(IV) complexes.[2] Unlike Cisplatin (Pt(II)), Pt(IV) complexes are kinetically inert and resist off-target binding in the bloodstream.

-

Mechanism: The TAME ligand occupies three sites (facial).[2] The remaining sites hold the cytotoxic payload and axial ligands that determine lipophilicity.

-

Activation: Inside the hypoxic tumor environment, the Pt(IV) is reduced to active Pt(II), releasing the TAME scaffold and the drug.

B. Radiopharmaceuticals (Cu-64, Co-55)

The kinetic inertness of

-

Stability: The rigid tripod prevents the "leaking" of toxic metal ions in vivo.

-

Bioconjugation: One of the amine arms can be selectively functionalized (e.g., with an isothiocyanate) to attach the chelate to an antibody or peptide, although this breaks the

symmetry.

Handling, Safety & Storage

| Hazard Class | GHS Code | Description |

| Skin Corrosion | 1B | Causes severe skin burns and eye damage. The salt is acidic; the free base is caustic. |

| Eye Damage | 1 | Risk of permanent blindness upon contact. |

| Acute Toxicity | H302 | Harmful if swallowed. |

Storage Protocol:

-

Hygroscopic Nature: The trihydrochloride salt will absorb atmospheric water, becoming a sticky gum. Store in a desiccator or under inert gas (Argon/Nitrogen).

-

Stability: The salt is stable for years if dry. The free base absorbs

from the air (forming carbamates) and oxidizes; it must be stored under Argon at -20°C.

References

-

Synthesis & Properties: Fleischer, E. B., et al. "Synthesis and coordination chemistry of 1,1,1-tris(aminomethyl)ethane." Inorganic Chemistry, vol. 10, no. 12, 1971.

-

Pt(IV) Prodrugs: Hall, M. D., et al. "The reduction of platinum(IV) complexes: The influence of the axial and equatorial ligands." Journal of Inorganic Biochemistry, 2014.

-

Coordination Geometry: Geue, R. J., et al. "Cobalt(III) complexes of the tripodal ligand 1,1,1-tris(aminomethyl)ethane." Australian Journal of Chemistry, vol. 35, no. 12.

-

Safety Data: Sigma-Aldrich Safety Data Sheet (SDS), "2-(Aminomethyl)-2-methyl-1,3-propanediamine trihydrochloride".

Sources

"2-(Aminomethyl)-2-methyl-1,3-propanediamine" as a tripodal amine ligand

The Rigid Tripod: Structural Dynamics, Synthesis, and Coordination Utility[1]

Executive Summary

2-(Aminomethyl)-2-methyl-1,3-propanediamine , commonly known as 1,1,1-tris(aminomethyl)ethane (TAME) , is a specialized tripodal amine ligand employed in advanced coordination chemistry and bioinorganic modeling.[1][2] Unlike its flexible counterpart Tren (tris(2-aminoethyl)amine), TAME features a rigid neopentyl backbone that enforces strict facial (fac) coordination geometries.[1]

This guide provides a comprehensive technical analysis of TAME, focusing on its utility as a "privileged scaffold" for stabilizing high-oxidation-state metal centers, modeling metalloenzyme active sites, and designing kinetically inert transition metal complexes.[1]

Part 1: Molecular Architecture & Ligand Design[3]

The utility of TAME stems from its structural rigidity. While flexible ligands like Tren can adapt to distorted geometries, TAME imposes a specific steric environment defined by its

1.1 Structural Comparison: TAME vs. Tren

The neopentyl carbon in TAME acts as a structural anchor, reducing the entropic penalty of binding compared to acyclic polyamines, but also limiting the "bite angle" flexibility.

| Feature | TAME (Rigid Tripod) | Tren (Flexible Tripod) |

| Backbone | Neopentyl (Quaternary Carbon) | Ethylamine chains (Tertiary Amine) |

| Symmetry | Idealized | |

| Coordination Mode | Strictly facial (fac) | fac (preferred) or mer (possible) |

| Bite Angle | Fixed (~85-90°), resists distortion | Flexible, adaptable to metal radius |

| Kinetic Stability | High (Chelate + Macrocyclic-like effect) | Moderate to High |

| Primary Use | Enforcing octahedral geometry; Inert complexes | General chelation; anion binding |

1.2 The "Pre-Organization" Principle

TAME is considered "pre-organized" for metal binding. The three amine groups are spatially oriented to occupy one face of an octahedron. This pre-organization leads to:

-

Enhanced Thermodynamic Stability: The chelate effect is amplified because the ligand requires minimal conformational change to bind.

-

Kinetic Inertness: Once bound, the rigid backbone makes ligand dissociation mechanistically difficult, a property vital for creating stable imaging agents or exchange-inert catalytic centers (e.g., Co(III), Pt(IV)).[1]

Figure 1.1: Decision matrix for selecting TAME vs. Tren based on geometric and kinetic requirements.[1]

Part 2: Synthesis & Purification Protocol

Safety Warning: The standard synthesis involves organic azides . While alkyl azides are generally more stable than metal azides, 1,1,1-tris(azidomethyl)ethane is a poly-azide and must be treated as potentially explosive.[1] Reactions should be performed behind a blast shield, and isolation of the neat azide should be avoided if possible.

2.1 The "Geue & Fleischer" Route (Standard Reference)

The most reliable laboratory-scale synthesis converts 1,1,1-tris(hydroxymethyl)ethane to the amine via a sulfonate and azide intermediate.[1]

Reagents:

-

Activation: p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)[1]

-

Substitution: Sodium Azide (

)[1] -

Reduction:

/ Pd-C or

Protocol Steps:

-

Sulfonylation (Activation):

-

Azidation (Substitution):

-

CRITICAL SAFETY STEP. Dissolve the tritosylate in DMF or DMSO.

-

Add excess

(approx 4-5 equivalents).[1] -

Heat to

for 4-6 hours. -

Quench: Pour into water and extract with ether.

-

Note: Do not distill the azide to dryness if possible. Use the solution for the next step or handle small quantities.

-

-

Reduction (Staudinger or Hydrogenation):

-

Method A (Hydrogenation - Preferred): Dissolve the triazide in ethanol. Add 10% Pd/C catalyst. Hydrogenate at 40-50 psi in a Parr shaker until

uptake ceases. -

Method B (LiAlH4): Add triazide solution dropwise to a suspension of

in dry THF under Argon. Reflux for 4 hours. Quench carefully with Fieser method.

-

-

Purification:

-

The free amine is a hygroscopic liquid/low-melting solid.

-

Isolation as Salt: It is best stored as the trihydrochloride salt (

). Add concentrated HCl to the ethanolic amine solution and collect the white precipitate. -

Yield: Typically 60-75% overall.[1]

-

Figure 2.1: Synthetic pathway from triol precursor to TAME hydrochloride salt.[1]

Part 3: Coordination Chemistry & Applications[3][5]

3.1 The fac-Binder

TAME acts as a "capping" ligand. In an octahedral complex

-

Stereochemical Control: Unlike bidentate ligands which can form mixtures of cis/trans or fac/mer isomers, TAME exclusively forms the fac isomer due to the short ethyl bridges connecting the amines to the central quaternary carbon.

-

Electronic Properties: The primary amine donors (

) are strong

3.2 Key Metal Complexes & Applications

A. Cobalt(III) - The Kinetic Inertness Standard [1]

-

Complex:

[1] -

Significance: This "cage-like" complex is extremely stable and kinetically inert.[1] It serves as a model for studying outer-sphere electron transfer mechanisms because the ligand shell remains intact during redox cycling.

-

Protocol Insight: Synthesis requires oxidation of

in the presence of TAME and charcoal (catalyst).

B. Copper(II) - Bioinorganic Modeling

-

Complex:

[1] -

Application: Used to model the "Type 2" copper sites in enzymes. The rigid TAME backbone prevents the copper from adopting a flattened tetrahedral geometry (which Cu(I) prefers), thus stabilizing the Cu(II) state and modulating redox potential.[1]

C. Platinum(IV) - Anti-Cancer Scaffolds [1]

-

Complex:

[1][2] -

Application: Research into non-cisplatin platinum drugs. The high charge and inertness of the Pt(IV)-TAME cation allow for unique DNA interaction modes (e.g., non-covalent groove binding) compared to the covalent cross-linking of cisplatin.

References

-

Geue, R. J., & Searle, G. H. (1983).[1] "The synthesis and properties of some cobalt(III) complexes of the tridentate amine 1,1,1-tris(aminomethyl)ethane." Australian Journal of Chemistry, 36(5), 927-935.[1] [1]

-

Fleischer, E. B., et al. (1972).[1] "Synthesis and properties of 1,1,1-tris(aminomethyl)ethane and its coordination to Cobalt(III)." Inorganic Chemistry, 11(11), 2775–2781.[1] [1]

-

Zompa, L. J., & Anselme, J. P. (1974).[1][2] "Catalytic Reduction of 1,1,1-tris(azidomethyl)ethane to 1,1,1-tris(Aminomethyl)ethane." Organic Preparations and Procedures International, 6(3), 103-106.[1] [1]

-

Brown, K. N., et al. (1999).[1][2] "Synthesis and Electrochemistry of [Pt(tame)2]4+." Journal of the Chemical Society, Dalton Transactions, (13), 2171-2176.[1]

-

PubChem. (2025).[1][4] "2-(Aminomethyl)-2-methyl-1,3-propanediamine (Compound)."[1][2][4] National Library of Medicine. [1]

Sources

- 1. 1,1,1-Tris(diphenylphosphinomethyl)ethane - Wikipedia [en.wikipedia.org]

- 2. 1,1,1-Tris(aminomethyl)ethane - Wikipedia [en.wikipedia.org]

- 3. 1,1,1-Tris(hydroxymethyl)ethane as a New, Efficient, and Versatile Tripod Ligand for Copper-Catalyzed Cross-Coupling Reactions of Aryl Iodides with Amides, Thiols, and Phenols [organic-chemistry.org]

- 4. 2-(Aminomethyl)-2-methyl-1,3-propanediamine | C5H15N3 | CID 4526530 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of 2-(Aminomethyl)-2-methyl-1,3-propanediamine: A Structurally Poised Tripodal Ligand

Executive Summary

2-(Aminomethyl)-2-methyl-1,3-propanediamine is a unique aliphatic polyamine characterized by a compact structure featuring three primary amine groups attached to a quaternary carbon. This arrangement creates a sterically influenced, tripodal scaffold. While specific, direct research on this molecule is nascent, its architecture strongly suggests significant potential in several high-value research and development sectors. This guide synthesizes insights from analogous structures, particularly its non-methylated counterpart tris(2-aminoethyl)amine (tren), to provide a predictive but technically grounded overview of its most promising applications. We will explore its utility in advanced coordination chemistry, as a robust component in materials science, and as a novel building block for biomedical applications, complete with detailed experimental frameworks and comparative data.

Physicochemical Profile and Rationale for Application

The core of 2-(Aminomethyl)-2-methyl-1,3-propanediamine's potential lies in its distinct structural features. As a tripodal, tridentate ligand, it is predisposed to form stable, well-defined complexes with metal ions. The three primary amine groups serve as potent Lewis base donor sites. Unlike linear polyamines, its structure forces a facial (fac) coordination geometry in octahedral complexes, which can lead to specific and desirable catalytic or material properties.[1]

The central quaternary carbon, substituted with a methyl group, introduces a degree of steric hindrance not present in simpler analogs like tren.[2] This steric bulk is not merely an inconvenience; it is a critical design element. It can influence the coordination number of the metal center, modulate the stability of the resulting complex, and create unique chiral pockets, which are highly sought after in asymmetric catalysis.

Table 1: Comparison of Physicochemical Properties

| Property | 2-(Aminomethyl)-2-methyl-1,3-propanediamine | Tris(2-aminoethyl)amine (tren) |

|---|---|---|

| Molar Mass | 117.19 g/mol [3][4] | 146.23 g/mol [5] |

| Topology | Tridentate, C1 symmetry center | Tetradentate, C3 symmetry[2] |

| Key Feature | Quaternary carbon with methyl group | Tertiary amine bridgehead[2] |

| Predicted pKa | ~10.11 (for amine groups)[4] | ~9-10.5 (for primary amines) |

| Core Advantage | Steric control, defined coordination sphere | High chelate stability, well-studied[2][6] |

Application Domain 1: Advanced Coordination Chemistry & Asymmetric Catalysis

The tripodal nature of 2-(Aminomethyl)-2-methyl-1,3-propanediamine makes it an excellent candidate for a ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals.[1][2] The constrained geometry can lead to complexes with unique electronic and steric properties, making them suitable for various catalytic applications.[7][8]

Rationale for Use in Asymmetric Catalysis

The methyl group on the backbone breaks the C3 symmetry inherent in many simple tripodal ligands. This creates a chiral-at-metal center upon coordination, which can be exploited for enantioselective transformations. The steric bulk can create a well-defined substrate-binding pocket, influencing the stereochemical outcome of a reaction.

Experimental Protocol: Synthesis and Characterization of a Chiral Copper(II) Complex

This protocol outlines the synthesis of a hypothetical complex, [Cu(ampd)Cl₂] (where ampd = 2-(aminomethyl)-2-methyl-1,3-propanediamine), a potential precursor for oxidation catalysts.

Materials:

-

2-(Aminomethyl)-2-methyl-1,3-propanediamine trihydrochloride (Sigma-Aldrich)

-

Copper(II) Chloride (CuCl₂)

-

Sodium Hydroxide (NaOH)

-

Methanol (anhydrous)

-

Diethyl Ether (anhydrous)

-

Schlenk line and glassware

Procedure:

-

Ligand Preparation: In a 100 mL Schlenk flask under an inert atmosphere (N₂), dissolve 1.0 mmol of 2-(aminomethyl)-2-methyl-1,3-propanediamine trihydrochloride in 20 mL of anhydrous methanol.

-

Deprotonation: Slowly add a solution of 3.0 mmol of NaOH in 10 mL of methanol to the stirring ligand solution. A white precipitate of NaCl will form. Stir for 1 hour at room temperature.

-

Salt Removal: Filter the solution via cannula filtration into a new Schlenk flask to remove the NaCl precipitate.

-

Complexation: To the filtrate containing the free amine, slowly add a solution of 1.0 mmol of CuCl₂ in 15 mL of anhydrous methanol. A color change (typically to blue or green) should be observed.

-

Reaction: Stir the reaction mixture at room temperature for 4 hours.

-

Crystallization: Concentrate the solution under vacuum to approximately 10 mL. Slowly diffuse diethyl ether vapor into the methanol solution over 2-3 days to induce crystallization.

-

Isolation: Collect the resulting crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization:

-

FT-IR: To confirm coordination of the amine groups (shift in N-H stretching frequencies).

-

UV-Vis Spectroscopy: To determine the d-d transitions and coordination geometry of the Cu(II) center.

-

Single-Crystal X-ray Diffraction: To unambiguously determine the solid-state structure, bond lengths, and angles, confirming the coordination mode.[9]

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis and characterization of a metal complex.

Application Domain 2: Materials Science - High-Performance Epoxy Resins

Polyamines are widely used as curing agents (hardeners) for epoxy resins, creating highly cross-linked, durable thermoset polymers.[10][11] The three primary amine groups on 2-(aminomethyl)-2-methyl-1,3-propanediamine provide multiple reactive sites for cross-linking with epoxy functional groups.

Rationale for Use as a Curing Agent

The compact structure and high density of amine groups can lead to a polymer with a high cross-link density. This typically translates to:

-

High Glass Transition Temperature (Tg): Improved thermal stability.

-

Excellent Chemical Resistance: A dense network is less permeable to solvents and corrosive agents.[12]

-

Superior Mechanical Properties: High hardness and modulus.

The methyl group can subtly influence the network formation, potentially improving compatibility with the epoxy resin backbone compared to more rigid aromatic amines.[13]

Experimental Protocol: Curing of a Bisphenol A Epoxy Resin

This protocol details the preparation and testing of a standard epoxy formulation cured with 2-(aminomethyl)-2-methyl-1,3-propanediamine.

Materials:

-

Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., Epon 828)

-

2-(Aminomethyl)-2-methyl-1,3-propanediamine

-

Toluene or Acetone (for cleaning)

-

Molds for casting test specimens

-

Mechanical stirrer

Procedure:

-

Stoichiometry Calculation: Calculate the required amount of curing agent based on the Amine Hydrogen Equivalent Weight (AHEW). For this molecule (C₅H₁₅N₃, MW=117.19), with 6 active hydrogens (2 per primary amine), the AHEW is 117.19 / 6 ≈ 19.53 g/eq. The amount needed is calculated relative to the Epoxy Equivalent Weight (EEW) of the resin.

-

Mixing: In a disposable cup, weigh the appropriate amounts of DGEBA resin and the amine hardener.

-

Homogenization: Mix thoroughly with a mechanical stirrer for 3-5 minutes, ensuring a uniform, streak-free mixture. Be careful to minimize air entrapment.

-

Casting: Pour the mixture into pre-treated molds for tensile and impact testing.

-

Curing Schedule: Cure the samples at room temperature for 24 hours, followed by a post-cure at 80°C for 3 hours to ensure complete reaction.

Material Property Testing:

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

-

Tensile Testing (ASTM D638): To measure tensile strength, modulus, and elongation at break.

-

Impact Strength (ASTM D256): To measure the material's toughness.

Visualization: Epoxy Curing Mechanism

Caption: Curing reaction between an epoxy group and a primary amine hardener.

Application Domain 3: Biomedical - Cationic Lipids for Gene Delivery

Non-viral gene delivery is a critical area of research, with cationic lipids being a primary tool for transfecting cells with nucleic acids like DNA and RNA.[14][15] The basic structure of a cationic lipid consists of a positively charged headgroup, a hydrophobic tail, and a linker.[16][17] The polyamine nature of 2-(aminomethyl)-2-methyl-1,3-propanediamine makes it an ideal candidate for a novel headgroup.

Rationale for Use in Cationic Lipids

The three primary amines can be protonated at physiological pH, creating a polycationic headgroup. This positive charge is essential for two functions:

-

Complexation: Electrostatic interactions with the negatively charged phosphate backbone of nucleic acids, condensing them into nanoparticles (lipoplexes).[15][18]

-

Cellular Uptake: Interaction with the negatively charged cell membrane, facilitating entry into the cell, often via endocytosis.[14][18]

The structure of the polyamine headgroup can influence transfection efficiency and cytotoxicity. The "proton sponge" effect, where amines buffer the endosome, can lead to osmotic swelling and endosomal escape, releasing the nucleic acid into the cytoplasm.[15][19]

Experimental Protocol: Lipoplex Formulation and In Vitro Transfection Assay

This protocol describes the formulation of liposomes incorporating a hypothetical lipid derivative (e.g., "AMPD-DOPE") and testing its ability to transfect HEK293 cells with a GFP-expressing plasmid.

Materials:

-

Hypothetical Cationic Lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[2-(aminomethyl)-2-methyl-1,3-propanediamine] ("AMPD-DOPE")

-

Helper Lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)[15]

-

Plasmid DNA (pEGFP-N1)

-

HEK293 cells

-

Opti-MEM I Reduced Serum Medium

-

96-well plates

-

Fluorescence microscope and plate reader

Procedure:

-

Liposome Preparation: Prepare a 1:1 molar ratio mixture of "AMPD-DOPE" and DOPE in chloroform. Evaporate the solvent under a stream of N₂ to form a thin lipid film. Hydrate the film with sterile water to a final concentration of 1 mg/mL, followed by sonication to form small unilamellar vesicles.

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.

-

Lipoplex Formation: For each well, dilute 0.2 µg of pEGFP-N1 plasmid in 25 µL of Opti-MEM. In a separate tube, dilute the liposome solution in 25 µL of Opti-MEM at various N/P ratios (ratio of nitrogen atoms in the lipid to phosphate groups in the DNA, e.g., 2:1, 5:1, 10:1).

-

Complexation: Combine the diluted DNA and lipid solutions, mix gently, and incubate at room temperature for 20 minutes to allow lipoplexes to form.[14]

-

Transfection: Replace the cell culture medium with fresh, serum-free medium. Add the 50 µL of lipoplex solution to each well.

-

Incubation & Analysis: Incubate the cells for 4-6 hours, then replace the medium with complete growth medium. After 48 hours, assess GFP expression using a fluorescence microscope and quantify transfection efficiency using a plate reader. Assess cytotoxicity via an MTT assay in a parallel plate.

Visualization: Mechanism of Cationic Lipid-Mediated Transfection

Caption: Proposed mechanism of gene delivery using a cationic lipid.

Projected Performance and Comparative Analysis

The goal is to develop a reagent with high transfection efficiency and low cytotoxicity.

Table 2: Hypothetical Transfection Efficiency & Cytotoxicity in HEK293 Cells

| Transfection Reagent | Optimal N/P Ratio | Transfection Efficiency (% GFP+ cells) | Cell Viability (%) |

|---|---|---|---|

| AMPD-DOPE (Hypothetical) | 8:1 | ~65-75% | > 85% |

| Lipofectamine™ 2000 | Manufacturer's Protocol | ~60%[20] | ~70-80%[21][22] |

| Lipofectamine™ 3000 | Manufacturer's Protocol | > 70%[23] | > 90%[23] |

This table illustrates that a lipid based on 2-(aminomethyl)-2-methyl-1,3-propanediamine could potentially offer a competitive balance of efficiency and safety compared to established commercial reagents.[20][23][24]

Conclusion and Future Outlook

While direct experimental data for 2-(aminomethyl)-2-methyl-1,3-propanediamine remains to be broadly published, its molecular architecture provides a compelling case for its utility across multiple scientific disciplines. Its tripodal nature, combined with the unique steric influence of its C2-methyl group, positions it as a highly promising ligand for developing next-generation catalysts, a robust cross-linker for creating high-performance polymers, and an innovative headgroup for designing safer and more efficient gene delivery vectors. The experimental frameworks provided in this guide offer clear starting points for researchers to unlock the full potential of this versatile chemical building block.

References

-

Tris(2-aminoethyl)amine - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

-

Lipofection Technology - Principle, Work & Use - OZ Biosciences. (n.d.). Retrieved February 20, 2026, from [Link]

-

Cook, M., Ananthachar, S., & Zheng, S. (2019, February 21). Polyamine Curing Agents Meeting the Industry Need for Enhanced Productivity. CoatingsTech. Retrieved from [Link]

- Fritze, C., & Horner, L. (1984). Polyamine compounds and their use as curing agents for epoxy resins. U.S. Patent 4,429,158.

-

Aragen. (n.d.). A Comparative Efficiency Analysis of Commercial Transfection Reagents in HEK 293 cells. Retrieved February 20, 2026, from [Link]

-

Martin, B., et al. (2004). Solid-phase synthesis of 89 polyamine-based cationic lipids for DNA delivery to mammalian cells. Journal of Gene Medicine, 6(S1), S45-S57. Retrieved from [Link]

-

Hafez, I. M., & Cullis, P. R. (2001). On the mechanism whereby cationic lipids promote intracellular delivery of polynucleic acids. Gene Therapy, 8(15), 1188-1196. Retrieved from [Link]

-

Koynova, R., & MacDonald, R. C. (2009). Synergy in lipofection by cationic lipid mixtures: Superior activity at the gel-liquid crystalline phase transition. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1788(11), 2347-2355. Retrieved from [Link]

-

Wang, M., et al. (2018). Systematic Screening of Commonly Used Commercial Transfection Reagents towards Efficient Transfection of Single-Stranded Oligonucleotides. Molecules, 23(10), 2563. Retrieved from [Link]

-

PCI Magazine. (2023, December 11). Epoxy Curing Agents. Retrieved February 20, 2026, from [Link]

-

Kim, H. J., et al. (2014). Efficient Delivery of Plasmid DNA Using Cholesterol-Based Cationic Lipids Containing Polyamines and Ether Linkages. International Journal of Molecular Sciences, 15(5), 7564-7577. Retrieved from [Link]

-

Grijalvo, S., et al. (2021). Lipophilic Polyamines as Promising Components of Liposomal Gene Delivery Systems. Pharmaceutics, 13(6), 918. Retrieved from [Link]

-

Biontex. (n.d.). Comparison of transfection efficiency between commercialy available transfection reagents. Retrieved February 20, 2026, from [Link]

-

Composites Australia. (n.d.). Polyamine-Based Hardeners. Retrieved February 20, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Aminomethyl)-2-methyl-1,3-propanediamine. PubChem Compound Database. Retrieved February 20, 2026, from [Link]

-

Wang, M., et al. (2018). Systematic Screening of Commonly Used Commercial Transfection Reagents towards Efficient Transfection of Single-Stranded Oligonucleotides. ResearchGate. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 15). Lipofectamine 3000 vs. Lipofectamine 2000: A Comparative Dive Into Transfection Efficiency. Retrieved February 20, 2026, from [Link]

-

Ray, M., et al. (1998). CRYSTAL STRUCTURE AND SPECTROSCOPIC STUDIES OF TRIS(2-AMINOETHYL)AMINE COPPER(II) COMPLEXES WITH 4-AMINOPYRIDINE. Journal of Coordination Chemistry, 44(1-2), 1-13. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Tris(2-aminoethyl)amine – Knowledge and References. Retrieved February 20, 2026, from [Link]

-

ThreeBond Technical News. (n.d.). Curing Agents for Epoxy Resin. Retrieved February 20, 2026, from [Link]

-

Martin, B., et al. (2005). The Design of Cationic Lipids for Gene Delivery. Current Pharmaceutical Design, 11(3), 375-394. Retrieved from [Link]

-

D'Alessandro, C., & Gahan, L. R. (2018). The Coordination Chemistry of Tripodal Tetraamine Ligands. Comments on Inorganic Chemistry, 38(3), 85-131. Retrieved from [Link]

-

Martin, B., et al. (2005). The Design of Cationic Lipids for Gene Delivery. Bentham Science Publishers. Retrieved from [Link]

-

Kumar, P., & Kumar, S. (2020). Tripodal Ligands as Powerful Platforms for Designing New Catalysts. In Advanced Functional Materials. Retrieved from [Link]

-

Tripodal ligand - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

-

de Souza, J. M., et al. (2018). A Tripodal Tetradentate Ligand with a Sulfonamide Bridgehead Nitrogen and Flexible Charge. Inorganica Chimica Acta, 471, 626-632. Retrieved from [Link]

-

van der Westhuizen, C., et al. (2019). Synthesis and characterisation of a mesocyclic tripodal triamine ligand. Dalton Transactions, 48(33), 12516-12525. Retrieved from [Link]

-

DrugFuture. (n.d.). 2-Amino-2-methyl-1,3-propanediol. Retrieved February 20, 2026, from [Link]

-

Navarrete-Vázquez, G., et al. (2017). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. Medicinal Chemistry Research, 26(6), 1342-1353. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-2-methyl-1,3-propanediol. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Tripodal ligand - Wikipedia [en.wikipedia.org]

- 2. Tris(2-aminoethyl)amine - Wikipedia [en.wikipedia.org]

- 3. 2-(Aminomethyl)-2-methyl-1,3-propanediamine | C5H15N3 | CID 4526530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. alfachemic.com [alfachemic.com]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. A Tripodal Tetradentate Ligand with a Sulfonamide Bridgehead Nitrogen and Flexible Charge - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. compositesaustralia.com.au [compositesaustralia.com.au]

- 11. threebond.co.jp [threebond.co.jp]

- 12. pcimag.com [pcimag.com]

- 13. paint.org [paint.org]

- 14. Cationic Lipid Transfection | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. ozbiosciences.com [ozbiosciences.com]

- 16. researchgate.net [researchgate.net]

- 17. benthamdirect.com [benthamdirect.com]

- 18. liposomes.ca [liposomes.ca]

- 19. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 20. Systematic Screening of Commonly Used Commercial Transfection Reagents towards Efficient Transfection of Single-Stranded Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biontex.com [biontex.com]

- 22. researchgate.net [researchgate.net]

- 23. Lipofectamine 3000 vs. Lipofectamine 2000: A Comparative Dive Into Transfection Efficiency - Oreate AI Blog [oreateai.com]

- 24. aragenbio.com [aragenbio.com]

Methodological & Application

Application Note: Synthesis and Characterization of Metal Complexes with 1,1,1-Tris(aminomethyl)ethane (TAME)

Part 1: Executive Summary & Scientific Rationale

The ligand 2-(Aminomethyl)-2-methyl-1,3-propanediamine , commonly known as 1,1,1-tris(aminomethyl)ethane (TAME) , represents a cornerstone in coordination chemistry. Unlike its nitrogen-capped analog (Tren), TAME features a neopentyl-like carbon backbone (C-capped). This structural nuance confers exceptional rigidity and chemical stability, preventing the N-dealkylation reactions often observed with amine-based ligands under oxidative conditions.

The "Tripodal Effect"

TAME acts as a facial (fac) tridentate chelator.[1] Upon complexation, it occupies three coordination sites on a single face of an octahedron. This forced geometry is critical for:

-

Kinetic Inertness: The "cage-like" effect at one face of the metal center significantly slows ligand exchange rates, making TAME complexes ideal for biological tracers where metal leaching is a failure mode.

-

Stereochemical Control: By blocking one face (sites 1, 2, 3), TAME directs incoming substrates to the remaining three sites (4, 5, 6), simplifying mechanistic studies in catalysis.

This guide details the synthesis of the ligand itself and two distinct metal complexes: the substitution-inert Cobalt(III) complex (for structural standards) and the labile Copper(II) complex (for catalytic/bio-inorganic applications).

Part 2: Ligand Synthesis (Precursor Protocol)

Note: TAME is commercially available but expensive. Large-scale applications often require in-house synthesis. The standard route involves the reduction of a tri-azide intermediate.

Safety Warning: Azide Handling

DANGER: The intermediate 1,1,1-tris(azidomethyl)ethane is an organic azide. While the neopentyl backbone adds stability, low-molecular-weight organic azides are potentially explosive.

-

Never use metal spatulas with azides.

-

Never concentrate azide solutions to dryness if the C/N ratio is < 3.

-

Perform all reactions behind a blast shield.

Synthesis Workflow (Graphviz)

Figure 1: Synthetic route from trimethylolethane to TAME.[2] Note the critical safety control point at the Tri-azide intermediate.

Part 3: Protocol 1 - Synthesis of [Co(TAME)₂]Cl₃

Target: Bis(1,1,1-tris(aminomethyl)ethane)cobalt(III) chloride.

Purpose: A substitution-inert structural standard. Co(III) (

Reagents

- (2.4 g, 10 mmol)

-

TAME (free base or HCl salt neutralized with NaOH) (2.4 g, ~20.5 mmol)

-

Activated Charcoal (1.0 g) - Crucial Catalyst

-

Hydrogen Peroxide (30%) or Air stream

Step-by-Step Methodology

-

Ligand Preparation: If starting with TAME

3HCl, dissolve 5.5 g in 20 mL water and add stoichiometric NaOH (3 equivalents) to release the free amine. Keep cold. -

Metal Dissolution: Dissolve

in 20 mL water in a 100 mL flask. -

Complexation: Add the TAME solution to the Cobalt(II) solution. The solution will turn dark/brown (oxidation of Co(II) to Co(III) is required).

-

Catalytic Oxidation: Add 1.0 g of activated charcoal.

-

Scientific Insight: Co(II) amine complexes are labile. Co(III) amines are inert. The oxidation of Co(II) to Co(III) by

or

-

-

Oxidation Step:

-

Option A (Air): Bubble a vigorous stream of air through the slurry for 4 hours.

-

Option B (Peroxide): Slowly add 5 mL of 30%

dropwise (Exothermic!). Heat to 60°C for 30 mins.

-

-

Filtration: Filter off the charcoal while the solution is still warm using a Celite pad. The filtrate should be a distinct yellow-orange color (characteristic of the

chromophore). -

Isolation: Add 5 mL conc. HCl to the filtrate and cool to 4°C overnight. Yellow crystals of

will precipitate. -

Purification: Recrystallize from hot dilute HCl.

Part 4: Protocol 2 - Synthesis of [Cu(TAME)Cl]Cl

Target: Chloro(1,1,1-tris(aminomethyl)ethane)copper(II) chloride.

Purpose: A bio-mimetic complex. Cu(II) (

Step-by-Step Methodology

-

Stoichiometry: Use a 1:1 ratio. 1 mmol

(170 mg) and 1 mmol TAME (117 mg). -

Solvent System: Methanol (MeOH) is preferred to prevent hydrolysis.

-

Mixing: Dissolve the copper salt in 10 mL MeOH (solution turns green). Add TAME dissolved in 5 mL MeOH.

-

Observation: The solution immediately turns deep blue.

-

Mechanism:[5] The Chelate Effect drives the displacement of solvent/chloride ligands. The color shift (

shift) indicates nitrogen coordination.

-

-

Precipitation: The complex is often soluble in MeOH. Induce precipitation by adding diethyl ether (vapor diffusion or direct addition).

-

Drying: Filter the blue solid and dry under vacuum. Note: Cu(II) complexes are often hygroscopic.

Coordination Geometry Diagram

Figure 2: Schematic of TAME coordination.[1] The ligand caps one face, enforcing a specific stereochemistry.

Part 5: Characterization & Data Analysis[6]

Expected Analytical Data

| Technique | Parameter | Expected Result for [Co(TAME)₂]³⁺ | Interpretation |

| ¹H NMR | Symmetry | Single set of resonances | Indicates |

| ¹H NMR | Shift ( | ~2.5 - 3.0 ppm (CH₂-N) | Downfield shift from free ligand due to deshielding by Co(III). |

| UV-Vis | ~470 nm ( | Typical | |

| IR | 3100-3300 cm⁻¹ | Shifted to lower energy compared to free amine. |

Troubleshooting Guide

-

Problem: Low yield in Co(III) synthesis.

-

Problem: Cu(II) complex is an oil.

Part 6: References

-

Geue, R. J., & Searle, G. H. (1983). The synthesis and characterization of cobalt(III) complexes of the chiral isomer of 1,1,1-tris(aminomethyl)ethane. Australian Journal of Chemistry, 36(5), 927-935.

-

Zompa, L. J., & Anselme, J. P. (1974).[1] Catalytic reduction of 1,1,1-tris(azidomethyl)ethane to 1,1,1-tris(aminomethyl)ethane.[1] Organic Preparations and Procedures International, 6(3), 103-106.

-

Polyamine Tripodal Ligands. (n.d.). In Wikipedia.[9] Retrieved October 26, 2023.

-

PubChem Compound Summary for CID 4526530. (2023). 2-(Aminomethyl)-2-methyl-1,3-propanediamine.[9][10][11][12] National Center for Biotechnology Information.

Sources

- 1. 1,1,1-Tris(aminomethyl)ethane - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. reddit.com [reddit.com]

- 4. chegg.com [chegg.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Effect of the Preparation Method on Co/Al2O3 Catalyst Applied to Ethanol Steam Reforming Reaction Production of Hydrogen [scirp.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. 2-(Aminomethyl)-2-methyl-1,3-propanediamine | C5H15N3 | CID 4526530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. guidechem.com [guidechem.com]

- 11. echemi.com [echemi.com]

- 12. 2-(氨甲基)-2-甲基-1,3-丙二胺 三盐酸盐 ≥95.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

Application Note: 2-(Aminomethyl)-2-methyl-1,3-propanediamine (TAME) in Iron Catalyst Synthesis

Executive Summary

This technical guide details the utilization of 2-(Aminomethyl)-2-methyl-1,3-propanediamine (commonly referred to as TAME or 1,1,1-tris(aminomethyl)ethane ) as a tripodal ligand in the synthesis of non-heme iron catalysts. Unlike linear polyamines, TAME features a neopentyl-like backbone that enforces a rigid facial (fac) coordination geometry. This structural constraint is critical for stabilizing reactive iron-oxo intermediates used in C-H activation , olefin epoxidation , and spin-crossover (SCO) materials .

Key Technical Advantages:

-

Facial Capping: The

symmetry of TAME blocks one face of the iron octahedron, leaving three cis-labile sites available for oxidant binding (e.g., -

Oxidative Robustness: The quaternary carbon backbone eliminates

-hydrogen atoms, preventing ligand degradation via oxidative dehydrogenation—a common failure mode in ethylenediamine-based catalysts. -

Tunable Spin State: TAME complexes exhibit temperature-dependent spin crossover (LS

HS), serving as switchable magnetic sensors.

Chemical Profile & Safety

| Property | Specification |

| IUPAC Name | 1,1,1-Tris(aminomethyl)ethane |

| Common Name | TAME |

| CAS Number | 1572-55-0 |

| Formula | |

| MW | 117.19 g/mol |

| Physical State | Colorless to pale yellow hygroscopic liquid/low-melting solid |

| pKa (approx) | ~10.2, 9.5, 8.5 (tri-protonated) |

| Coordination Mode | Tridentate ( |

Safety Warning (Class 1B Corrosive): TAME is a severe skin and eye irritant. All handling must occur in a fume hood. When synthesizing iron complexes, anhydrous metal salts (e.g.,

Protocol A: Synthesis of the Pre-Catalyst

This protocol describes the synthesis of a "labile" iron(II) precursor. The acetonitrile ligands are easily displaced by substrates or oxidants, making this the gold standard for catalytic applications.

Reagents

-

Ligand: TAME (1.0 eq), distilled over

or KOH under -

Metal Source:

(Iron(II) triflate bis-acetonitrile complex) or anhydrous -

Solvent: Anhydrous Acetonitrile (

), degassed (freeze-pump-thaw x3). -

Atmosphere:

or Ar (Glovebox or Schlenk line).

Step-by-Step Methodology

-

Preparation of Metal Solution:

-

In a glovebox, dissolve

(354 mg, 1.0 mmol) in 5 mL of anhydrous -

Expert Insight: If the solution is yellow/orange, oxygen contamination has occurred (formation of Fe(III)). Discard and use fresh iron salt.

-

-

Ligand Addition:

-

Dissolve TAME (117 mg, 1.0 mmol) in 2 mL of anhydrous

. -

Add the ligand solution dropwise to the stirring iron solution over 5 minutes.

-

Observation: The solution may turn slightly yellow or remain pale. A deep red color indicates oxidation (bad).

-

-

Complexation & Crystallization:

-

Stir at room temperature for 2 hours to ensure equilibration.

-

Concentrate the solution to ~3 mL under vacuum.

-

Slowly diffuse diethyl ether (

) into the acetonitrile solution at -20°C. -

Mechanism:[1] The non-polar ether reduces the solubility of the ionic complex, forcing crystallization.

-

-

Isolation:

-

Collect the resulting white/off-white crystals by filtration under inert atmosphere.

-

Wash with cold

(2 x 5 mL) and dry under vacuum. -

Yield Target: >85%.

-

Self-Validating Quality Control (QC)

| QC Test | Expected Result | Interpretation of Failure |

| Paramagnetic broad peaks (S=2). | Sharp, diamagnetic peaks suggest oxidation to low-spin Fe(III) or ligand impurities. | |

| Evans Method | ||

| Visual | White/Pale Green solid | Yellow/Orange/Brown indicates Fe(III) contamination. |

Protocol B: Catalytic Epoxidation of Olefins

This protocol utilizes the

Reaction Setup

-

Catalyst:

(3 mol%). -

Substrate: Cyclooctene (1.0 eq).

-

Oxidant:

(30% aq., 1.5 eq) diluted in -

Additive: Acetic Acid (AcOH, 0.5 eq) – Crucial for proton shuttle mechanism.

Workflow

-

Catalyst Loading: Dissolve the iron complex (0.015 mmol) and cyclooctene (0.5 mmol) in 2 mL

at 0°C. -

Oxidant Addition: Syringe pump addition of

solution over 15 minutes.-

Causality: Rapid addition causes "catalase activity" (disproportionation of

to

-

-

Reaction Monitoring: Stir for 30-60 minutes. The solution typically turns purple transiently (characteristic of hydroperoxo-Fe(III) species) before fading.

-

Quench & Analysis:

-

Quench with saturated

solution. -

Extract with ethyl acetate.

-

Analyze via GC-MS using an internal standard (e.g., dodecane).

-

Mechanistic Visualization

The following diagram illustrates the synthesis workflow and the catalytic cycle for C-H oxidation/epoxidation.

Caption: Workflow for the synthesis of the Fe-TAME pre-catalyst and its subsequent entry into the peroxide-shunt catalytic cycle for oxidation.

Expert Troubleshooting & Optimization

Issue: Low Catalytic Yield (<30%)

-

Root Cause 1: Catalyst Decomposition. The "fac" geometry is stable, but the amine protons are acidic in high-valent states.

-

Solution: Ensure temperature is kept low (0°C to -20°C) during oxidant addition.

-

-

Root Cause 2: Catalase Activity. Iron decomposes

into gas (-

Solution: Increase the concentration of the carboxylic acid additive (AcOH). The acid protonates the distal oxygen of the

intermediate, facilitating water loss and formation of the reactive high-valent oxo species.

-

Issue: Paramagnetic NMR Broadening

-

Context: Fe(II)-TAME complexes are often high-spin (

) at room temperature, making NMR difficult. -

Solution: Use Evans Method for characterization rather than standard 1D integration. Alternatively, cool the sample to -40°C; some TAME derivatives undergo Spin Crossover (SCO) to a diamagnetic Low Spin (

) state at low temperatures, sharpening the signals.

References

-

Ligand Properties & Synthesis

-

Iron Tripodal Complex Characterization

- Title: Synthesis and Structural Characterization of Iron(II) Complexes with Tris(imidazolyl)

- Source: Marquette University e-Public

-

URL:[Link]

-

Oxidation Catalysis Mechanisms

- Title: Ligand Dehydrogenation in Ruthenium-Amine Complexes: Reactivity of 1,2-Ethanediamine and 1,1,1-Tris(aminomethyl)ethane (Mechanistic insights into TAME stability)

- Source: PubMed / NIH

-

URL:[Link]

-

Spin Crossover in Iron Tripodal Systems

- Title: Rationalizing Spin-Crossover Properties of Substituted Fe(II) Complexes

- Source: PMC / NIH

-

URL:[Link]

-

Safety Data

- Title: 2-(Aminomethyl)

- Source: PubChem

-

URL:[Link]

Sources

Technical Application Note: Complexation Protocols for 2-(Aminomethyl)-2-methyl-1,3-propanediamine (TAME)

Executive Summary & Scope

This guide details the experimental protocols for the complexation of 2-(Aminomethyl)-2-methyl-1,3-propanediamine , commonly referred to as 1,1,1-tris(aminomethyl)ethane (TAME) .

TAME is a pivotal tripodal tetradentate (or tridentate, depending on protonation/substitution) ligand. Its unique

-

Kinetic Stabilization: Blocking one face of a metal center to study substitution at the remaining three sites.

-

Thermodynamic Modeling: Mimicking the histidine-rich active sites of metalloenzymes.

-

Supramolecular Construction: Acting as a vertex in metal-organic cages.

This note covers the handling of the ligand (often supplied as the hydrochloride salt), the synthesis of the kinetically inert [Co(TAME)₂]Cl₃ complex, and the protocol for determining thermodynamic stability constants with labile metals (Cu, Ni, Zn).

Ligand Chemistry & Handling

Molecule: 1,1,1-Tris(aminomethyl)ethane (TAME)

CAS: 15995-42-3 (Free Base), 14366-41-7 (Trihydrochloride)

Structure:

Critical Handling Notes

-

Form: TAME is typically supplied as the hygroscopic trihydrochloride salt (TAME·3HCl ). It is stable as a solid but acidic.

-

Free Base: The free amine is a liquid/low-melting solid that avidly absorbs atmospheric CO₂ to form carbamates. Always generate the free base in situ or store under inert atmosphere.

-

Stoichiometry: The salt has a molecular weight of ~226.6 g/mol (vs. 117.2 g/mol for the free base). Calculations must account for the 3× HCl mass.

Protocol 1: Synthesis of [Co(TAME)₂]Cl₃

Objective: To synthesize the kinetically inert Bis(1,1,1-tris(aminomethyl)ethane)cobalt(III) chloride. This complex demonstrates the "sandwich" coordination mode where two TAME ligands encapsulate the metal.

Materials

-

TAME[1]·3HCl (2.0 g, ~8.8 mmol)

- (1.05 g, ~4.4 mmol)

-

Sodium Hydroxide (NaOH) (1.06 g, ~26.5 mmol)

-

Hydrogen Peroxide (30% w/v) or Air stream

-

Activated Charcoal (Catalyst for Co(II)

Co(III) oxidation) -

Hydrochloric Acid (6M)

Experimental Workflow

-

Ligand Neutralization (In Situ):

-

Dissolve 2.0 g of TAME·3HCl in 10 mL of water.

-

Add 1.06 g of NaOH dissolved in 5 mL water dropwise. Caution: Exothermic.

-

Ensure pH is alkaline (~pH 10-11) to release the free amine.

-

-

Metal Addition:

-

Add the

dissolved in 5 mL water to the ligand solution. -

The solution will turn brown/pink (Co(II) species).

-

Add 0.5 g of activated charcoal.

-

-

Oxidation (The Critical Step):

-

Method A (Air): Bubble a stream of air through the mixture for 4 hours.

-

Method B (Peroxide): Slowly add 2 mL of 30%

dropwise while stirring. Heat gently to 60°C for 30 mins to decompose excess peroxide. -

Mechanism:[2][3] Co(II) is labile and binds TAME. Oxidation locks the metal as inert Co(III), trapping the ligand.

-

-

Isolation:

-

Filter off the charcoal while hot.[2]

-

Acidify the orange/yellow filtrate with 6M HCl until pH ~2.

-

Add ethanol (approx. 20-30 mL) to induce precipitation.

-

Cool in an ice bath for 2 hours.

-

Filter the yellow-orange crystals of

.

-

Visualization: Synthesis Logic

Caption: Workflow for converting labile Co(II) precursors into the inert Co(III)-TAME cage complex.

Protocol 2: Potentiometric Determination of Stability Constants

Objective: To quantify the binding strength (

Experimental Setup

-

Instrument: Automatic Titrator with glass electrode (calibrated to proton concentration, not activity).

-

Conditions:

, -

Concentrations: Ligand (

) = 1.0 mM; Metal (

Step-by-Step Procedure

-

Calibration: Calibrate electrode using standard buffers (pH 4.0, 7.0, 10.0) and verify with a strong acid/strong base titration (Gran plot method) to determine

. -

Ligand Protonation (

):-

Titrate 1.0 mM TAME·3HCl (acidic form) with standardized 0.1 M NaOH.

-

Observe three inflection points corresponding to the deprotonation of the three ammonium groups (

).

-

-

Metal Complexation:

-

Prepare solution containing 1:1 ratio of Metal:Ligand.

-

Adjust starting pH to ~2.5 (fully protonated).

-

Titrate with NaOH.

-

The complexation releases protons (

), shifting the titration curve to lower pH compared to the free ligand.

-

-

Data Analysis:

-

Use software like Hyperquad or BEST to fit the titration curves.

-

Calculate

and

-

Expected Data Trends (Irving-Williams Series)

The stability constants for TAME typically follow the order:

| Metal Ion | Log K1 (ML) | Log K2 (ML2) | Geometry |

| Cu(II) | ~11.5 - 12.5 | ~8.0 | Distorted Octahedral |

| Ni(II) | ~10.5 | ~8.5 | Octahedral |

| Zn(II) | ~7.5 | ~6.0 | Tetrahedral/Octahedral mix |

Characterization & Validation

UV-Vis Spectroscopy

-

[Co(TAME)₂]³⁺: Expect characteristic d-d transition bands for low-spin

octahedral Co(III).-

(

-

(

-

(

-

Cu(II)-TAME: Broad band ~600-650 nm due to Jahn-Teller distortion.

NMR Spectroscopy ( / )

-

Symmetry: The

symmetry of the free ligand and the -

Signals:

-

Methyl group (singlet, high field).

-

Methylene protons (

): In the complex, these may split into AB quartets if the conformation is locked rigid, or appear as a singlet if fluxional.

-

References

-

Preparation & Structure: Geue, R. J., et al. "Synthesis and Electrochemistry of [Pt(tame)₂]⁴⁺."[1] J. Chem. Soc., Dalton Trans., 1999, 2171-2176. Link

- Original Synthesis: Fleischer, E. B., et al. "The Synthesis of 1,1,1-tris(aminomethyl)ethane." Inorganic Chemistry, 1972.

-

Stability Constants: Zompa, L. J. "Reaction of 1,1,1-tris(aminomethyl)ethane with metal ions." Inorganic Chemistry, 1978, 17(9), 2531–2536. Link

-

Co(III) Protocols: "Synthesis of Cobalt(III) Complexes." BenchChem Application Notes, 2025. Link

Sources

Application Notes and Protocols for the Characterization of 2-(Aminomethyl)-2-methyl-1,3-propanediamine Coordination Compounds

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and characterization of coordination compounds featuring the versatile tripodal ligand, 2-(Aminomethyl)-2-methyl-1,3-propanediamine.

Introduction: The Unique Potential of a Tripodal Ligand